Journal Name:Journal of Rare Earths
Journal ISSN:1002-0721
IF:4.632
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/707815/description
Year of Origin:1991
Publisher:Chinese Rare Earth Society
Number of Articles Per Year:187
Publishing Cycle:Bimonthly
OA or Not:Not
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-06-21 , DOI:
10.1111/ijfs.16565
This study aimed (i) to assess the environmental problems of wheat farming in Oxisol with Cd and Pb below the acceptable levels established by national and international regulations, questioning their possible permissiveness; (ii) to investigate the metal distribution in wheat plant organs, and to predict possible implications of cultivation in hazardous conditions; (iii) to assess the grain and flour content of metals and to predict possible implications. The growth of plants, gas exchange parameters, nutritional composition, the yield of grains and metal distribution were evaluated. Cd and Pb are accumulated in different plant organs even when the legislation's limits are respected. 74% of Cd and 96% of Pb are accumulated in roots, while 3% of Cd and <1% of Pb are accumulated in grains. Cd and Pb caused nutritional disorders such as decreased foliar K, Ca, Cu, Zn, Fe and Mn, decreased canopy height, number of tillers, number of spikes, the volume of roots, aerial dry mass and yield of grains. Even if the established limits of Cd are respected, the flour will overtake the provisional tolerable monthly intake established by World Health Organisation. In the evaluated conditions, wheat cultivation in Oxisol within the national standard for Cd could result in hazardous levels in flour.
Effects of pre-ultrasonication on small molecular metabolites and flavour compounds in chicken broth
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-06-20 , DOI:
10.1111/ijfs.16560
The chicken broth was pre-treated with ultrasound at 0, 480, 600, 720 and 840 W for 30 min before stewing, and the changes of free fatty acids, small molecular compounds, volatile flavour compounds, umami polypeptides in the chicken broth were determined by GC–MS, UPLC-Q-Exactive-MS, GC–IMS and LC–MS/MS, respectively. 600 W ultrasonic treatment group outperformed the other groups in terms of sensory evaluation (P < 0.05). Palmitic acid and stearic acid were the chief free fatty acids in chicken broth. 530 and 236 small molecule metabolites were found. 36 volatile compounds were identified in chicken broth, mainly aldehydes. The proportion of sweet and umami amino acids in the chicken broth of the 600 W ultrasonic treatment group accounted for 63% of the total polypeptide sequence, indicating that pre-ultrasonication can increase the content of sweet and umami polypeptides in chicken soup. The overall taste and flavour of Wuding chicken soup under pre-ultrasonication with 600 W power were the best combined with sensory evaluation scores. These results can provide scientific and theoretical guidance for the further understanding of the effect of ultrasound assistance on the quality of chicken broth and the intensive processing of local chicken.
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-07-09 , DOI:
10.1111/ijfs.16592
This study aims to improve the nutritional characteristics of durum wheat re-milled semolina by adding 3, 7, 10, 15% lupin flour (Lupinus albus L.) or lupin protein concentrate (Lupinus angustifolius L.). Lupin flour showed a high protein content (40.05 g/100 g), which further increased to 55.00 g/100 g in the protein concentrate. Compared to re-milled semolina, the protein content of the flour blends significantly increased for additions of lupin protein concentrate ≥3% and lupin flour ≥7%. The lysine score significantly increased at levels of addition of lupin flour or protein concentrate ≥7%. The addition of lupin flour at levels ≥3% determined an increase of manganese and iron, while copper and zinc increased at addition levels ≥10%. The macroelements significantly increased with the addition of lupin flour (at levels ≥3% for magnesium; ≥10% for potassium and calcium; ≥15% for phosphorous) and lupin flour concentrate (at levels ≥3% for potassium and magnesium and ≥10% for calcium). The obtained flour mixes are potentially suitable for the formulation of biofortified and functional foods.
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-07-04 , DOI:
10.1111/ijfs.16586
Microalgae, the photosynthetic microorganisms, open novel commercial opportunities for developing new products because of their abundance in protein, carbohydrates, pigments, vitamins, and minerals. These microorganisms possess several advantages such as rapid growth, minimal land and water requirements, and adaptability to various environmental conditions. As concerns arise regarding the ability of animal and plant-based sources to meet future protein demands, researchers have turned their attention to microalgae like Spirulina and Chlorella for various applications. Microalgae typically contain around 30% protein and in case of few cyanobacteria it can reach up to 55-60%, surpassing the protein content of conventional sources. Numerous studies have investigated the utilization of algal biomass to enhance the protein content of a wide range of food products, including cookies, bread, yogurt, snacks, dairy alternatives, and soups. This comprehensive review aims to provide a systematic exploration of microalgae protein and its current and future utilization in the food industry.
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-07-26 , DOI:
10.1111/ijfs.16608
Many Dendrobium orchid stems are used in Traditional Chinese Medicine (TCM). The most popular and premium species is Dendrobium officinale, and its stem in TCM is called Tiepishihu. Tiepishihu has a sweet flavour and is an ingredient in Chinese tea and desserts. There is no comprehensive understanding of its flavour compounds. It is therefore essential to understand compounds responsible for its flavour and how they are formed. This review assesses twelve diverse studies in Tiepishihu flavour (2013-2022). Thirty aroma compounds were compared – furfural and nonanal were identified as common compounds. Five of seven essential amino acids were taste-active, with lysine being the most potent. Pre-harvest factors such as environment impact specific aroma compounds. Post-harvest processing methods, including drying and grinding, can control Tiepishihu's flavour. Methodological consistency is a challenge, but controlling Tiepishihu's flavour could increase its commercial value as a food ingredient.
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-07-04 , DOI:
10.1111/ijfs.16587
Potato-wheat flour mixture (PWFM) has important significance for the development of potato staple food products. However, conventional chemical methods are unable to detect the content of potato flour. Hyperspectral imaging (HSI) technology combined with chemometrics was investigated to predict the feasibility of potato flour content in PWFM. In this study, seven pretreatment algorithms were performed to process the raw spectral data. The results showed that the standard normalized variables (SNV) to establish a partial least square regression (PLSR) model had the most predictive accuracy with the determination coefficient of prediction (RP2) of 0.9729. The characteristic wavelengths of raw spectral information were extracted using three algorithms to reduce the model complexity. Eventually, the extracted characteristic wavelengths of potato flour content combine with SNV to establish PLSR, principal component regression (PCR), and support vector regression (SVR) models. The results revealed that the optimal model was SNV- competitive adaptive reweighted sampling (CARS)-PLSR with the values of RP2 of 0.9853. These results showed that HSI determination of potato flour content in PWFM was feasible and provided a non-destructive method.
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-06-23 , DOI:
10.1111/ijfs.16567
The aim of this work was to develop an extraction method to recover γ-oryzanol and tocopherols from the distillation residue of the fatty acids generated during the neutralisation step of the rice bran oil refining process. The phytochemicals extraction was performed with different solvents (chloroform, methanol, methyl ethyl ketone and acetone) at a ratio of 10:1 v/w (solvent: sample), by agitating the mixture for 10 min at room temperature (20 °C ± 2 °C), then stored at −18 °C for 15 h. The γ-oryzanol and tocopherol content in the extracted fractions were concentrated and quantified using reverse phase high-performance liquid chromatography coupled with UV–vis and fluorescence detector, respectively. It was observed that only one step of extraction with methanol resulted in an increased concentration of tocopherols for about six times, with a recovery of 51.50%. However, using two stages of extraction, the mixture of methanol and methyl ethyl ketone (1:1, v/v) allowed the recovery of 92.15% of tocopherols and 84.12% of γ-oryzanol, increasing the initial concentration of these phytochemicals in about three times. These results show that there is a great possibility of these phytochemicals recovery from the distillation residue from fatty acid recovery.
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-06-19 , DOI:
10.1111/ijfs.16563
Lipoxygenases (linoleate oxygen oxidoreductase, LOX, EC 1.13.11.12) are a class of dioxygenases found abundantly in the plant kingdom, which catalyse the oxygenation reaction of polyunsaturated fatty acids (PUFA). Considering the capacity of LOX to define the distinctive and refined “green” fruity aroma of virgin olive oil (VOO), the biochemical study was conducted to characterise lipoxygenase in pulp and stone of nine Italian varieties of Olea europaea [Canino, Carboncella, Frantoio, Itrana, Leccino, Maurino, Moraiolo, Rosciola and Sirole]. The crude extracts were analysed to determine the kinetic parameters (Vmax, KM and Vmax/KM) and their optimum pH and temperature. The measurement of the catalytic activity of the LOX extracted from pulp and stones revealed the highly efficient catalytic activity of all the pulp samples from most of the analysed cultivars. Moreover, the kinetic analyses conducted on all olive samples revealed that the Frantoio pulp provided the best performance in terms of LOX activity. All crude extracts showed the highest oxidase activity at pH 6, while the values relating to the optimal temperature were obtained at 50 °C. The results provide valuable insight into optimising the VOO extraction process, particularly the kinetic parameters that could be useful tools to modulate the malaxation process.
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-07-15 , DOI:
10.1111/ijfs.16603
Fiber and bioactive cannabinoids are obtained naturally from cannabis. Till now, almost 144 cannabinoids have been found and more are being unveiled. Cannabinoids which are in natural or in altered forms are more exposed to light, oxygen and high temperature. The recent approval of cannabis legalization has increased the cannabis application in the food processing industries. Studies regarding safety and quality assurance of food systems of cannabis edibles are limited. Moreover, with cannabinoids, there are many other phytochemicals like flavonoids, terpenoids, lignans and polysaccharides. Within the matrix of cannabis, these polysaccharides are able to exhibit the probiotic or prebiotic properties and also can improve the microbiome composition in the gut. Through the processes of metabolism and excretion, bioactive phytochemicals of cannabis specially cannabinoids, can modify structurally during enterohepatic detoxification and fermentation process of gut. Edibles are now being used widely in food industries for consumer use. In this review, we discussed edibles in the food industry, their potential hazards regarding food safety and its future implementation. Furthermore, consumer perception and acceptance of the edibles products and the challenges involved in developing the edibles products would be discussed in detail in this article. By understanding the edibles, legislation, safety and consumers’ willingness, the edibles food could be acceptable among worldwide consumers in the near future.
Journal of Rare Earths ( IF 4.632 ) Pub Date: 2023-06-12 , DOI:
10.1111/ijfs.16549
Wheat flour is deficient in many nutrients and is the main ingredient of cookies. In the present study, Tilapia fish protein concentrate (FPC) (5%) and seaweed (Portieria hornemanii) (2.5%, 5%, 7.5% and 10%) were incorporated into cookie formulation. The treatments were respectively T3, T4, T5 and T6. Cookies prepared without FPC and seaweed (T1) and 5% FPC (T2) alone acted as a control. Proximate composition, total dietary fibre, mineral content, physical properties (baking loss, fracturability, colour and textural properties) and sensory characteristics were analysed. Improvement in the protein (4.98–8.19%) (P < 0.05), carbohydrate (63.74%), Total dietary fibre (3.35%), energy (546–574 Kcal/100 g cookies), spread factor (1.82–1.89) and mineral content was observed in cookies containing seaweed and FPC compared to control. High overall acceptability was obtained by T3 compared to the control. The present study showed cookies that are nutritionally improved as well as have good sensory acceptability can be developed by incorporating seaweed and FPC. In the future, the incorporation of specific purified compounds from seaweeds into cookies can be done.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学2区 | CHEMISTRY, APPLIED 应用化学2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
27.50 | 34 | Science Citation Index Expanded | Not |
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